molecular formula C13H23NO5 B11850475 2-{[(Tert-butoxy)carbonyl]amino}-2-(oxepan-4-yl)acetic acid

2-{[(Tert-butoxy)carbonyl]amino}-2-(oxepan-4-yl)acetic acid

Cat. No.: B11850475
M. Wt: 273.33 g/mol
InChI Key: UCMMVAWGNPLHTB-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-2-(oxepan-4-yl)acetic acid is an organic compound with the molecular formula C13H23NO5. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an oxepane ring, and an acetic acid moiety. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-2-(oxepan-4-yl)acetic acid typically involves the condensation of oxepane derivatives with tert-butoxycarbonyl-protected amino acids. One common method includes the reaction of oxepan-4-ylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-2-(oxepan-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxepane derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxepane derivatives, amine derivatives, and substituted acetic acid derivatives .

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-2-(oxepan-4-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-2-(oxepan-4-yl)acetic acid involves its interaction with specific molecular targets. The Boc-protecting group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in various biochemical pathways. The oxepane ring provides structural stability and can interact with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(Tert-butoxy)carbonyl]amino}pyridin-4-ylacetic acid
  • ®-2-[(Tert-butoxycarbonyl)amino]-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
  • (S)-2-[(Tert-butoxycarbonyl)amino]-5-[(2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino]pentanoic acid

Uniqueness

2-{[(Tert-butoxy)carbonyl]amino}-2-(oxepan-4-yl)acetic acid is unique due to the presence of the oxepane ring, which imparts distinct chemical and physical properties compared to other Boc-protected amino acids. This structural feature enhances its stability and reactivity in various chemical and biological applications .

Properties

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxepan-4-yl)acetic acid

InChI

InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-10(11(15)16)9-5-4-7-18-8-6-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)

InChI Key

UCMMVAWGNPLHTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCCOCC1)C(=O)O

Origin of Product

United States

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